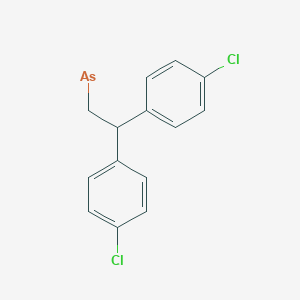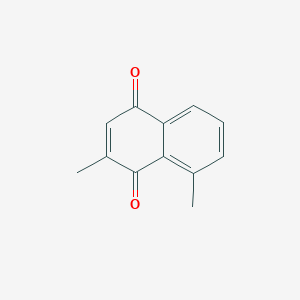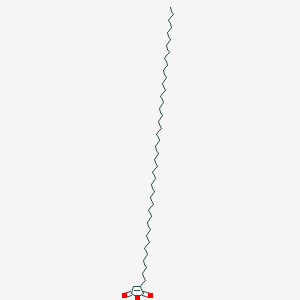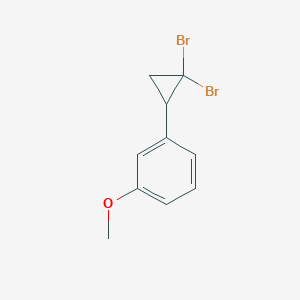![molecular formula C13H11ClO4 B14496505 [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid CAS No. 63344-49-0](/img/structure/B14496505.png)
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways.
Comparación Con Compuestos Similares
[3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid]: Similar structure but with a hydroxyl group.
[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate]: Contains a chromenyl group instead of a propanedioic acid backbone.
Uniqueness: The unique combination of the chlorophenyl group and the propanedioic acid backbone in [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
63344-49-0 |
|---|---|
Fórmula molecular |
C13H11ClO4 |
Peso molecular |
266.67 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-2-methylprop-2-enylidene]propanedioic acid |
InChI |
InChI=1S/C13H11ClO4/c1-8(7-11(12(15)16)13(17)18)6-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18) |
Clave InChI |
YHYMHADGSIOYEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)Cl)C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


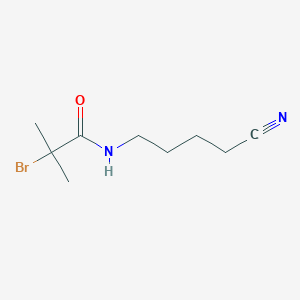

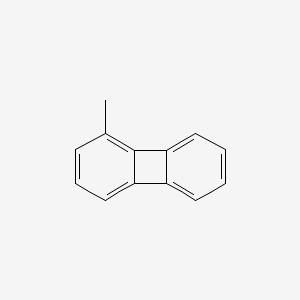

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)



